![molecular formula C21H20FN5O3S2 B2535437 4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 1209671-75-9](/img/structure/B2535437.png)
4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H20FN5O3S2 and its molecular weight is 473.54. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis techniques have been applied to produce hybrid molecules, including those containing cephalosporanic and penicillanic acid moieties, similar in complexity to the compound of interest. Such methods lead to compounds exhibiting antimicrobial, antiurease, and antilipase activities, suggesting potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Heterocyclic Synthesis
Reactivity studies involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea have uncovered mechanisms for producing N-formylated triazol formamides, indicative of the chemical versatility in synthesizing heterocyclic compounds, which could extend to the synthesis or modification of the compound (Ledenyova et al., 2018).
Antimicrobial and Antiviral Potential
Research into benzothiazole and thiazolyl compounds has revealed their significant antimicrobial and antiviral properties. For instance, benzothiazole sulfonamides have been identified as high-affinity inhibitors for kynurenine 3-hydroxylase, showing potential for neurological applications (Röver et al., 1997). Moreover, novel benzamide-based aminopyrazoles have demonstrated remarkable activity against avian influenza virus, highlighting the potential for antiviral drug development (Hebishy et al., 2020).
Anticancer Research
Newly synthesized benzothiazole acylhydrazones have been evaluated as anticancer agents, showing promise in developing new cancer therapies. Such compounds, through structural modification and targeting specific cancer cell lines, could relate to the research applications of the compound by demonstrating the potential therapeutic utility of benzothiazole derivatives (Osmaniye et al., 2018).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S2/c1-26(2)32(29,30)18-8-6-14(7-9-18)20(28)23-11-10-17-13-31-21-24-19(25-27(17)21)15-4-3-5-16(22)12-15/h3-9,12-13H,10-11H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTKNORPLWEKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide |
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